molecular formula C11H15N B12446471 (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine

Cat. No.: B12446471
M. Wt: 161.24 g/mol
InChI Key: JPOZJSYBAPMNON-UHFFFAOYSA-N
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Description

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine is an organic compound with the molecular formula C11H15N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an amine group is attached to the methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine typically involves the reduction of naphthalene derivatives followed by amination. One common method involves the catalytic hydrogenation of 1-naphthaldehyde to produce 5,6,7,8-tetrahydronaphthalen-1-ylmethanol, which is then converted to the corresponding amine via reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of robust catalysts and efficient separation techniques is crucial in industrial settings to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, amides, and sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The compound’s structural similarity to other bioactive molecules allows it to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-ylmethanamine

InChI

InChI=1S/C11H15N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7-8,12H2

InChI Key

JPOZJSYBAPMNON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2CN

Origin of Product

United States

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